4-[(1-Naphthylsulfonyl)oxy]benzoic acid
Description
Properties
Molecular Formula |
C17H12O5S |
|---|---|
Molecular Weight |
328.338 |
IUPAC Name |
4-naphthalen-1-ylsulfonyloxybenzoic acid |
InChI |
InChI=1S/C17H12O5S/c18-17(19)13-8-10-14(11-9-13)22-23(20,21)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,18,19) |
InChI Key |
BNRABDFPKBMCRH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)OC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Steric and Electronic Effects: The naphthylsulfonyloxy group in the target compound introduces greater steric hindrance and hydrophobicity compared to smaller substituents like fluorophenoxy or methoxyphenylsulfonamido. This may reduce solubility but enhance binding to hydrophobic enzyme pockets .
- Biological Activity : Adamantyl-containing analogs (e.g., from ) exhibit ultra-high sEH inhibition (IC₅₀ < 40 pM), attributed to Cl-π interactions and optimized steric fit . In contrast, the target compound’s activity remains underexplored but is hypothesized to align with sulfonyl-based inhibitors like 4-[(4-bromophenyl)sulfonyl]benzoic acid, which show antimicrobial properties .
Comparison :
- Sulfonyl-containing derivatives (e.g., target compound) typically require sulfonylation reagents like sulfonyl chlorides, whereas oxy-substituted analogs (e.g., 4-(5-methylpyridin-2-yl)oxybenzoic acid) involve nucleophilic aromatic substitution .
- Adamantyl derivatives demand complex multi-step syntheses due to the rigidity and size of the adamantane group .
Physicochemical Properties
- Solubility: The naphthylsulfonyloxy group reduces aqueous solubility compared to smaller substituents (e.g., 4-fluorophenoxy) but enhances lipid membrane permeability .
- Hydrogen Bonding : Unlike 4-hexylbenzoic acid (), which forms stable H-bonds in liquid crystals, the target compound’s sulfonyl group may participate in weaker dipole interactions, affecting self-assembly properties .
Preparation Methods
Direct Sulfonation of 4-Hydroxybenzoic Acid
Procedure :
-
Dissolve 4-hydroxybenzoic acid (1.0 eq) in anhydrous THF.
-
Add TEA (2.2 eq) dropwise under nitrogen atmosphere.
-
Introduce 1-naphthalenesulfonyl chloride (1.2 eq) and stir at 25°C for 12–16 hours.
-
Quench with ice water, acidify to pH 2–3 using HCl, and extract with ethyl acetate.
-
Purify via recrystallization (ethanol/water) to yield white crystals.
Characterization :
-
Melting Point : 162–164°C.
-
IR (KBr) : 1690 cm⁻¹ (C=O, carboxylic acid), 1360 cm⁻¹ (S=O symmetric), 1175 cm⁻¹ (S=O asymmetric).
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.65 (d, J = 8.4 Hz, 1H, naphthyl), 8.12–7.45 (m, 7H, aromatic), 7.89 (d, J = 8.8 Hz, 2H, benzoic acid).
Solvent-Modulated Condensation
Adapting methodologies from high-boiling polar solvents, this approach improves solubility and reaction homogeneity:
Procedure :
-
Combine 4-hydroxybenzoic acid (1.0 eq), 1-naphthalenesulfonyl chloride (1.1 eq), and potassium carbonate (1.5 eq) in DMF.
-
Heat at 80°C for 6 hours.
-
Cool, dilute with water (20% v/v), and filter the precipitate.
-
Wash with cold methanol and dry under vacuum.
Advantages :
-
Reduced reaction time (6 vs. 16–24 hours in traditional methods).
-
Solvent recovery via distillation minimizes waste.
Comparative Analysis of Methodologies
| Parameter | Direct Sulfonation (THF/TEA) | Solvent-Modulated (DMF/K₂CO₃) |
|---|---|---|
| Yield (%) | 78–85 | 82–88 |
| Reaction Time (h) | 12–16 | 6 |
| Solvent Recovery | Low | High |
| Purity (HPLC, %) | 98.5 | 99.2 |
Side Reactions and Mitigation Strategies
-
Carboxylic Acid Activation : Unprotected carboxylic acids may react with sulfonyl chlorides, forming mixed anhydrides. This is suppressed by using mild bases (e.g., K₂CO₃) instead of strong bases like NaOH.
-
Solvent Hydrolysis : Moisture-sensitive sulfonyl chlorides require anhydrous conditions. Molecular sieves or nitrogen sparging are effective.
Industrial-Scale Adaptations
Patent CN104311408A highlights scalability through:
-
Solvent Recycling : Polar solvents (e.g., tetramethylene sulfone) are reclaimed via vacuum distillation, reducing costs by 30–40%.
-
Waste Minimization : In-situ salt precipitation (e.g., KCl) simplifies filtration and disposal.
Emerging Techniques and Innovations
Recent advances include:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(1-naphthylsulfonyl)oxy]benzoic acid, and how do reaction conditions influence regioselectivity?
- Methodological Answer : The compound can be synthesized via sulfonylation of 4-hydroxybenzoic acid using 1-naphthalenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP). Regioselectivity is influenced by steric and electronic factors: bulky naphthyl groups may favor para-substitution on the benzoic acid core. Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane vs. THF) should be optimized to minimize side products like disubstituted derivatives . Purification typically involves column chromatography with gradients of ethyl acetate/hexane.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm for naphthyl groups) and the carboxylic acid proton (broad singlet at δ ~12 ppm).
- FT-IR : Confirm sulfonyl (S=O stretching at ~1350 cm⁻¹ and 1150 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3000 cm⁻¹) functionalities.
- X-ray crystallography (if crystals are obtainable): Resolve spatial arrangement, as seen in structurally related naphthyl-benzoic acid derivatives .
Q. What stability considerations are critical for handling this compound in aqueous or biological assays?
- Methodological Answer : The sulfonate ester linkage is hydrolytically labile. Store the compound in anhydrous solvents (e.g., DMSO) under inert gas. For biological studies, use buffered solutions (pH 7–8) to slow hydrolysis. Monitor degradation via HPLC with a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How does the electronic nature of the naphthylsulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing sulfonyl group activates the adjacent oxygen for nucleophilic displacement. Reactivity can be probed by treating the compound with amines (e.g., piperidine) or thiols under varying pH conditions. Kinetic studies (e.g., via ¹H NMR or LC-MS) can quantify reaction rates, while DFT calculations (e.g., Gaussian) model transition states to explain substituent effects .
Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?
- Methodological Answer : Discrepancies may arise from hydrolysis products (e.g., free 4-hydroxybenzoic acid) or solvent interactions. Control experiments should include:
- Stability profiling in assay media.
- Metabolite identification using HR-MS/MS.
- Dose-response curves to distinguish parent compound effects from artifacts. Cross-validate results with structurally stable analogs (e.g., methyl-protected carboxylic acid derivatives) .
Q. How can computational modeling predict the binding affinity of this compound to target enzymes?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) to simulate interactions with enzymes like cyclooxygenase or sulfotransferases. Key parameters:
- Ligand preparation : Optimize protonation states (Epik) and assign partial charges.
- Binding pocket analysis : Focus on hydrophobic interactions with the naphthyl group and hydrogen bonding with the carboxylic acid. Validate predictions with SPR or ITC binding assays .
Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies, and how can they be mitigated?
- Methodological Answer : Scaling up sulfonylation reactions risks exothermic runaway. Mitigation strategies:
- Use flow chemistry for controlled reagent mixing.
- Optimize stoichiometry (1.1–1.3 equiv of sulfonyl chloride) to minimize excess reagent.
- Implement inline FTIR or Raman spectroscopy for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
